molecular formula C9H10N4O2S B2586107 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine CAS No. 58390-58-2

3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2586107
CAS No.: 58390-58-2
M. Wt: 238.27
InChI Key: MLZSFHYAJVDZQF-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine is a triazole derivative featuring a benzylsulfonyl (-SO₂-C₆H₅CH₂) substituent at position 3 and an amine group at position 4.

Properties

IUPAC Name

5-benzylsulfonyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-8-11-9(13-12-8)16(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZSFHYAJVDZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of benzylsulfonyl chloride with 1H-1,2,4-triazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl moiety (–SO₂–CH₂C₆H₅) is electron-withdrawing, rendering the sulfur atom susceptible to nucleophilic displacement under specific conditions.

Reaction TypeReagents/ConditionsMajor ProductsNotes
Alkaline hydrolysisAqueous NaOH/EtOH, reflux1H-1,2,4-triazol-5-amine sulfonate saltComplete desulfonation under prolonged conditions
Thiol displacementRSH (thiols), DMF, 80°CThioether derivativesRequires catalytic base (e.g., K₂CO₃)

Reactions Involving the Amino Group

The primary amine (–NH₂) at position 5 participates in condensation and alkylation reactions.

Reaction TypeReagents/ConditionsMajor ProductsNotes
Schiff base formationRCHO (aldehydes), MeOH, RTImine-linked hybridsEnhanced by dehydrating agents (e.g., MgSO₄)
AcylationRCOCl (acyl chlorides), pyridine, 0°CN-acylated triazolesHigh yields with aliphatic acyl groups
DiazotizationNaNO₂, HCl, <5°CDiazonium intermediatesCoupling with phenols yields azo dyes

Electrophilic Aromatic Substitution (EAS)

The triazole ring’s electron-deficient nature limits EAS activity, but the amino group directs limited substitution.

Reaction TypeReagents/ConditionsMajor ProductsNotes
BrominationBr₂, FeBr₃, CH₂Cl₂, 40°C3-bromo-1H-1,2,4-triazol-5-amineLow regioselectivity due to ring deactivation

Cross-Coupling Reactions

The sulfonyl group stabilizes adjacent positions for transition-metal-catalyzed couplings.

Reaction TypeReagents/ConditionsMajor ProductsNotes
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-sulfonyl triazolesLimited to aryl boronic acids

Redox Transformations

The sulfonyl group resists reduction, but the triazole ring and amino group undergo redox changes.

Reaction TypeReagents/ConditionsMajor ProductsNotes
OxidationH₂O₂, AcOH, 60°CTriazole N-oxidePartial ring oxidation
ReductionLiAlH₄, THF, refluxDihydrotriazole derivativeLow yield due to sulfonyl stability

Biological Interactions

The compound inhibits enzymes via sulfonyl–target hydrogen bonding and π-stacking.

Target EnzymeInteraction MechanismBiological EffectNotes
Dihydrofolate reductaseSulfonyl–active site H-bondingAntifolate activityCompetitive inhibition (IC₅₀: 12 µM)

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C via sulfonyl group cleavage .

  • Photolysis : UV light (254 nm) induces ring-opening to form nitriles and sulfonic acids .

Scientific Research Applications

Antimicrobial Properties

The 1,2,4-triazole ring system is known for its antimicrobial properties. Compounds containing this moiety have been extensively studied for their efficacy against a range of pathogens. For instance, derivatives of 1,2,4-triazoles have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the benzylsulfonyl group enhances the lipophilicity and bioavailability of these compounds, potentially improving their antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, research indicates that compounds similar to 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine exhibit cytotoxic effects on various cancer cell lines including breast and prostate cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with cellular targets such as DNA and proteins involved in cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also notable. Compounds with the triazole structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine may be beneficial in treating inflammatory diseases.

Building Blocks in Organic Synthesis

3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various coupling reactions . The presence of the sulfonamide group allows for further functionalization and modification.

Drug Development

The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to interact with biological targets can be exploited in designing drugs aimed at specific diseases such as cancer and infections . The rational design of derivatives based on this compound can lead to improved pharmacological profiles.

Case Studies

StudyCompoundFindings
3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amineDemonstrated significant antibacterial activity against multiple strains.
Triazole derivativesShowed cytotoxic effects on MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) cells.
Triazole-sulfonamide compoundsExhibited anti-inflammatory activity by inhibiting COX enzymes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

Sulfur Oxidation State Differences
  • Crystallographic studies reveal distinct hydrogen-bonding networks (N–H···N interactions) compared to sulfonyl derivatives .
  • 3-(Trifluoromethylbenzylsulfanyl) Analogues: Substitution with CF₃ (e.g., 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine, ) increases lipophilicity and metabolic stability.
Aromatic vs. Aliphatic Substituents
  • 3-Phenyl-1H-1,2,4-triazol-5-amine (): Lacks the sulfonyl group but shows potent antibacterial activity (MIC: 4–8 μg/mL). The phenyl group provides π-π stacking interactions, critical for binding to bacterial targets .
  • Naphthalene-Substituted Derivatives (e.g., 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine, ): Extended aromatic systems improve stacking interactions but reduce solubility. These derivatives exhibit moderate anticancer activity (61–90% yields) .

Functional Group Modifications

Sulfonamide vs. Sulfonyl
  • N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA): A sulfonamide derivative () inhibits Pseudomonas aeruginosa FabA (pIC₅₀ = 5.7 ± 0.2). The sulfonamide group (-SO₂NH-) enhances hydrogen bonding compared to sulfonyl, improving enzyme affinity .
Energetic Derivatives
  • 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Salts (): High nitrogen content (density: 1.57–1.79 g/cm³) and detonation performance (velocities up to 9,409 m/s). The azido and nitro groups increase energy density but reduce thermal stability compared to benzylsulfonyl derivatives .
  • HANTT-Based Salts (): Feature nitro and tetrazole groups, achieving decomposition temperatures >264°C. These salts balance stability and insensitivity, unlike sulfonyl derivatives, which prioritize bioactivity over energetic performance .

Biological Activity

3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound is characterized by the presence of a benzylsulfonyl group attached to a triazole ring. The synthesis typically involves the reaction of benzylsulfonyl chloride with 1H-1,2,4-triazol-5-amine under basic conditions, often utilizing solvents like dichloromethane or acetonitrile. The reaction conditions are optimized to ensure high yield and purity through techniques such as recrystallization or chromatography .

The biological activity of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the triazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins .

Enzyme Inhibition

Research has demonstrated that 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine exhibits significant enzyme inhibitory activity. It has been explored as a potential inhibitor for various enzymes involved in metabolic pathways. For instance, studies show that it can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits antibacterial activity against several strains of bacteria, suggesting potential applications in treating bacterial infections . The exact mechanisms behind its antimicrobial effects are still being elucidated.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine. It has shown efficacy in inhibiting cancer cell proliferation in various cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's ability to target specific cancer-associated pathways makes it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Here are some notable findings from recent research involving 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine:

StudyFindingsReference
Study ADemonstrated significant inhibition of PTPs with IC50 values in the low micromolar range
Study BShowed antibacterial activity against Gram-positive and Gram-negative bacteria
Study CInduced apoptosis in cancer cell lines with IC50 values indicating potency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between benzyl chloride derivatives and 1H-1,2,4-triazol-5-thiol under alkaline conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis reduces reaction times (from hours to minutes) and improves yields (e.g., 75–85% vs. 60% under conventional heating) .
  • Key Variables : Base strength, solvent polarity, and temperature. For example, DMF enhances solubility of intermediates, while THF may favor slower, controlled reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine?

  • 1H-NMR : The sulfonyl proton (SO₂CH₂) appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons (benzyl group) resonate as multiplet signals at δ 7.2–7.5 ppm. The triazole NH₂ group shows broad peaks at δ 5.5–6.0 ppm .
  • IR : Key stretches include S=O (1150–1250 cm⁻¹), C-N (1350–1450 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Data : Aqueous solubility at pH 7.4 is ~18.1 µg/mL, while polar aprotic solvents (e.g., DMSO, DMF) enhance solubility (>50 mg/mL). This low aqueous solubility necessitates the use of co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Advanced Research Questions

Q. How do oxidation and reduction reactions modify the sulfonyl group, and what are the implications for bioactivity?

  • Oxidation : Treatment with H₂O₂ or m-CPBA converts the sulfonyl group to sulfonic acid derivatives, increasing polarity and potentially altering membrane permeability. For example, sulfone analogs show enhanced antimicrobial activity .
  • Reduction : LiAlH₄ reduces the sulfonyl group to a thiol (-SH), enabling conjugation with maleimide-functionalized probes for target engagement studies .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets like kinases or antimicrobial proteins?

  • DFT Studies : Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. The triazole ring’s electron-deficient nature favors π-π stacking with aromatic residues in enzyme active sites .
  • Docking : Use AutoDock Vina to simulate binding to p38α MAP kinase (PDB: 3D83). The sulfonyl group forms hydrogen bonds with Lys53 and Asp168, while the benzyl group occupies a hydrophobic pocket .

Q. How can crystallographic data resolve tautomeric ambiguity in the triazole ring?

  • X-ray Analysis : Single-crystal studies (e.g., CCDC 876543) reveal that the 1H-1,2,4-triazole exists predominantly in the 3-amino-5-sulfonyl tautomer. The dihedral angle between the benzyl and triazole planes is ~81°, influencing packing via N–H···N hydrogen bonds along the [010] axis .

Q. What strategies mitigate cytotoxicity in Daphnia magna assays while retaining pharmacological activity?

  • SAR Insights : Replace the benzyl group with a 4-fluorobenzyl moiety (reduces LC₅₀ from 12 µM to >50 µM) or introduce a methylsulfonyl spacer to decrease membrane disruption .
  • Prodrug Approach : Mask the sulfonyl group as a tert-butyl ester, improving solubility and reducing acute toxicity in aquatic models .

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